![molecular formula C11H16BrNZn B14889364 2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
2-[(Diethylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of the diethylamino group enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of a phenyl bromide derivative with diethylaminomethylzinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of Diethylaminomethylzinc Bromide: This intermediate is prepared by reacting diethylamine with zinc bromide in THF.
Formation of this compound: The intermediate is then reacted with a phenyl bromide derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, within optimal ranges.
化学反应分析
Types of Reactions
2-[(Diethylamino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling reaction, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, organic halides, and THF as the solvent.
Conditions: The reactions are typically carried out under an inert atmosphere, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
2-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-[(Diethylamino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. The diethylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(Diethylamino)methyl]phenylzinc bromide offers enhanced stability and reactivity due to the presence of the diethylamino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.
属性
分子式 |
C11H16BrNZn |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine |
InChI |
InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-8H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GRDLYVGGTRLOIC-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


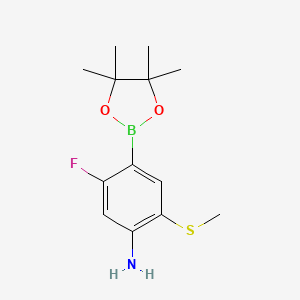
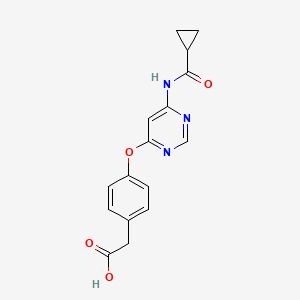

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)


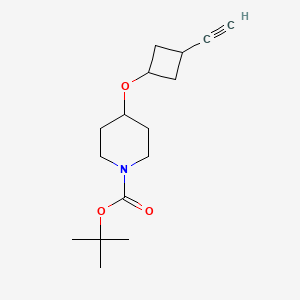
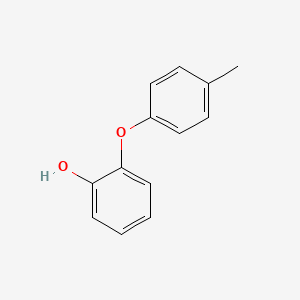

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

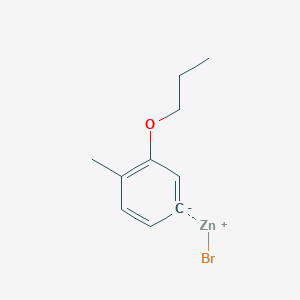
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
